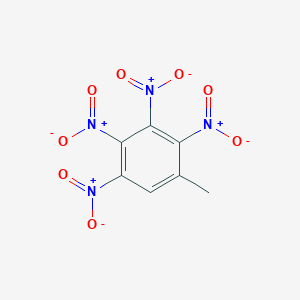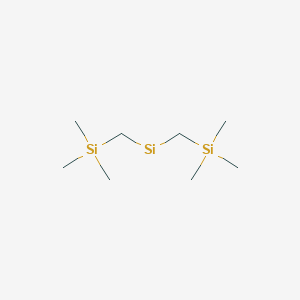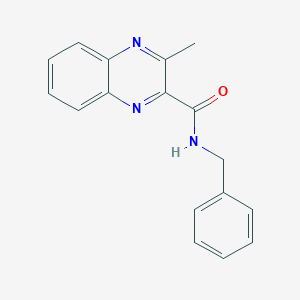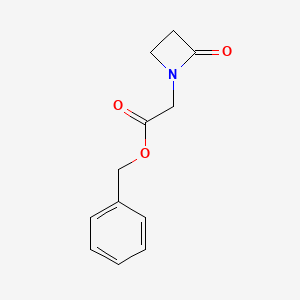
N,N'-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine is an organic compound characterized by its unique structure, which includes two benzyl groups attached to a pentane backbone with diylidene and dihydroxylamine functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine typically involves multi-step organic reactions One common method includes the condensation of benzylamine derivatives with appropriate ketones or aldehydes under controlled conditions The reaction is often catalyzed by acids or bases to facilitate the formation of the diylidene linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the diylidene groups to saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
作用機序
The mechanism by which N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diylidene and dihydroxylamine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine
- N,N’-(3,3-Diphenylpentane-2,4-diylidene)dihydroxylamine
- N,N’-(3,3-Dibenzylhexane-2,4-diylidene)dihydroxylamine
Uniqueness
N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of benzyl groups enhances its reactivity and potential for forming various derivatives. Additionally, its diylidene and dihydroxylamine functionalities provide versatility in chemical reactions and applications.
特性
| 113768-15-3 | |
分子式 |
C19H22N2O2 |
分子量 |
310.4 g/mol |
IUPAC名 |
N-(3,3-dibenzyl-4-hydroxyiminopentan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C19H22N2O2/c1-15(20-22)19(16(2)21-23,13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,22-23H,13-14H2,1-2H3 |
InChIキー |
KGFWGPTUACOXHJ-UHFFFAOYSA-N |
正規SMILES |
CC(=NO)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=NO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







